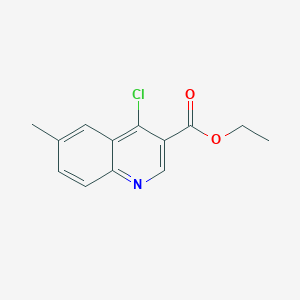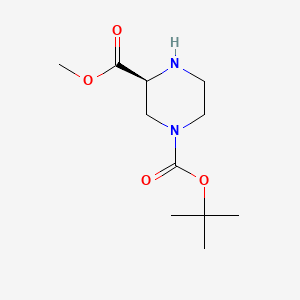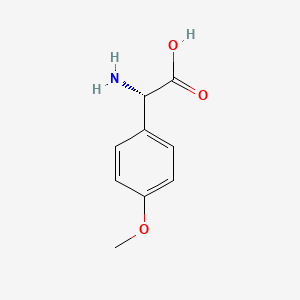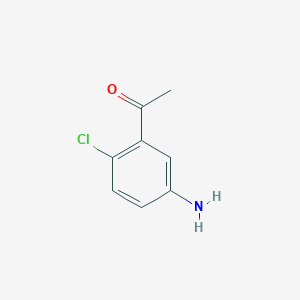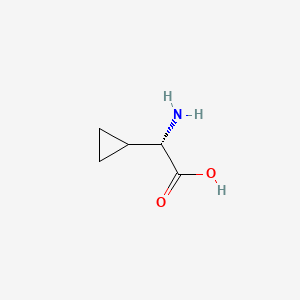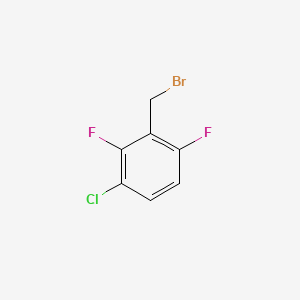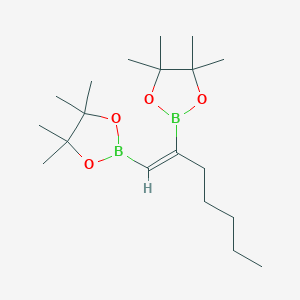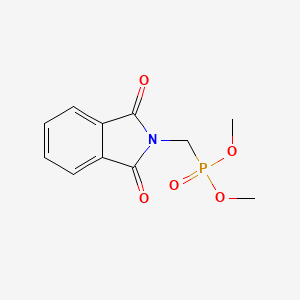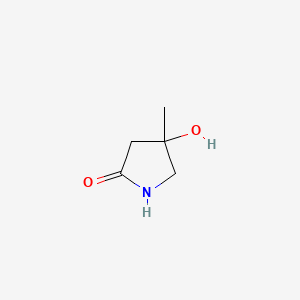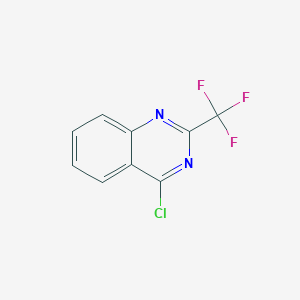
4-Chloro-2-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)quinazoline, or 4-CQ, is an organic compound with a trifluoromethyl group attached to the quinazoline ring. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. 4-CQ has been found to be a potent inhibitor of several enzymes, including tyrosine kinases, cytochrome P450 enzymes, and proteases. It also has been studied for its ability to modulate cell signaling pathways.
Applications De Recherche Scientifique
Application 1: Anticancer Agents
- Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are potential Werner (WRN) helicase inhibitors . These compounds have shown significant anticancer activities against various cancer cell lines .
- Methods of Application or Experimental Procedures : A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through a structural optimization strategy . The anticancer activities of these new target compounds were evaluated against PC3, K562, and HeLa cell lines using the MTT assay .
- Results or Outcomes : Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Further study demonstrated that among the tested compounds, 13a was the most sensitive to PC3-WRN .
Application 2: Antimicrobial Agents
- Scientific Field : Medicinal Chemistry, Microbiology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazolinone derivatives, which have shown significant antimicrobial activities .
- Methods of Application or Experimental Procedures : Quinazolinone derivatives were synthesized by treating 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with different substituted phenols . The synthesized compounds were evaluated for antibacterial activity by the cup plate method .
- Results or Outcomes : The synthesized compounds showed promising antibacterial activity .
Application 3: Antioxidant Agents
- Scientific Field : Medicinal Chemistry, Biochemistry .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazoline derivatives, which have shown significant antioxidant activities .
- Methods of Application or Experimental Procedures : Quinazoline derivatives were synthesized and their antioxidant activities were evaluated .
- Results or Outcomes : The synthesized compounds showed promising antioxidant activity .
Application 4: Antifungal Agents
- Scientific Field : Medicinal Chemistry, Mycology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazoline derivatives, which have shown significant antifungal activities .
- Methods of Application or Experimental Procedures : Quinazoline derivatives were synthesized and their antifungal activities were evaluated .
- Results or Outcomes : The synthesized compounds showed promising antifungal activity .
Application 5: Antiviral Agents
- Scientific Field : Medicinal Chemistry, Virology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazoline derivatives, which have shown significant antiviral activities .
- Methods of Application or Experimental Procedures : Quinazoline derivatives were synthesized and their antiviral activities were evaluated .
- Results or Outcomes : The synthesized compounds showed promising antiviral activity .
Application 6: Antidiabetic Agents
- Scientific Field : Medicinal Chemistry, Endocrinology .
- Summary of the Application : 4-Chloro-2-(trifluoromethyl)quinazoline is used in the synthesis of quinazoline derivatives, which have shown significant antidiabetic activities .
- Methods of Application or Experimental Procedures : Quinazoline derivatives were synthesized and their antidiabetic activities were evaluated .
- Results or Outcomes : The synthesized compounds showed promising antidiabetic activity .
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSNOYNVQOJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363078 | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)quinazoline | |
CAS RN |
52353-35-2 | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

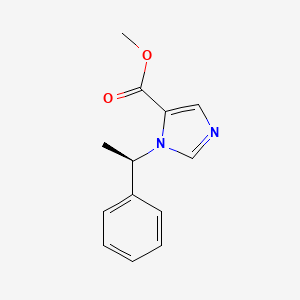

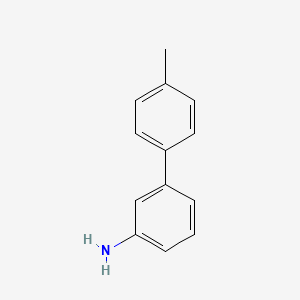
![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)
